![molecular formula C14H17N3O2S2 B2771760 N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide CAS No. 831187-12-3](/img/structure/B2771760.png)
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide, also known as PD 184352, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase (ERK) 1/2, which plays a crucial role in cell proliferation, differentiation, and survival.
Mechanism of Action
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 selectively inhibits the MAPK ERK 1/2 pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound 184352 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 184352 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
This compound 184352 has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, inhibit migration and invasion, and decrease the expression of various oncogenes. In non-cancer cells, this compound 184352 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 is its high selectivity for the MAPK ERK 1/2 pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation is that this compound 184352 can be toxic to cells at high concentrations, which can complicate experimental results.
Future Directions
There are several potential future directions for research on N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352. One area of interest is the development of more potent and selective inhibitors of the MAPK ERK 1/2 pathway. Another area of interest is the investigation of the potential use of this compound 184352 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the physiological effects of this compound 184352 and its potential therapeutic applications in other diseases beyond cancer.
Synthesis Methods
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 can be synthesized by reacting 2-(2-pyrimidinylthio)ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with dimethylamine to yield the final product.
Scientific Research Applications
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and breast cancer cells. This compound 184352 has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Properties
IUPAC Name |
N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-14(2,11-20-13-15-9-6-10-16-13)17-21(18,19)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQPKYRXLDSJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
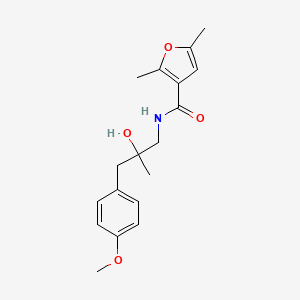

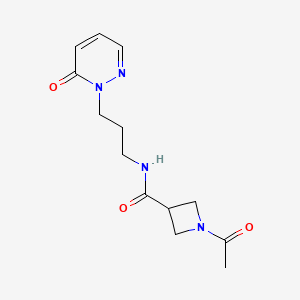
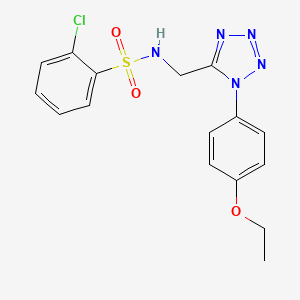
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
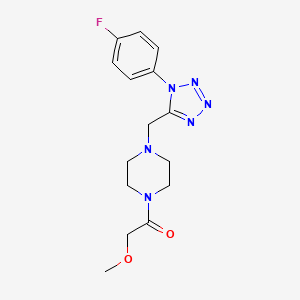
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2771687.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)
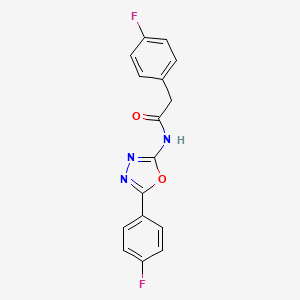

![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid](/img/structure/B2771697.png)

